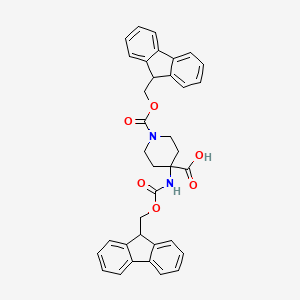

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to the chemical databases, the compound is officially designated as 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester under the Chemical Index Name system. This systematic name reflects the fundamental piperidine ring structure with substitutions at both the nitrogen atom and the 4-position carbon.

The nomenclature hierarchy begins with the piperidine core, a six-membered saturated heterocycle containing one nitrogen atom. The systematic name identifies this as a 1,4-piperidinedicarboxylic acid derivative, indicating carboxylic acid functionality at both the 1-position (through ester formation) and the 4-position (as a free carboxylic acid). The 4-position additionally bears an amino group that is protected with a fluorenylmethoxycarbonyl group, while the nitrogen atom at position 1 is functionalized with a fluorenylmethyl ester linkage.

Alternative nomenclature systems provide additional systematic names for this compound. The compound is also known as 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-piperidinecarboxylic acid, which emphasizes the specific positioning of the fluorenylmethoxycarbonyl protecting groups. This naming convention clearly delineates the two distinct fluorenylmethoxycarbonyl moieties: one attached to the piperidine nitrogen as a carbamate linkage and another protecting the amino group at the 4-position.

The Chemical Abstracts Service has assigned the registry number 252029-00-8 to this compound, providing a unique identifier for database searches and regulatory documentation. Various synonyms exist in the literature, including the abbreviated forms such as 1-Fmoc-4-(Fmoc-amino)-piperidine-4-carboxylic acid and 4-(fmoc-amino)-1-fmoc-4-piperidinecarboxylic acid, though these abbreviated names violate systematic nomenclature principles by using non-standard abbreviations.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₃₆H₃₂N₂O₆, representing a complex organic molecule with 36 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms. This molecular composition reflects the substantial molecular complexity arising from the incorporation of two fluorenylmethoxycarbonyl protecting groups into the piperidine framework.

The molecular weight calculations indicate a value of 588.660 daltons for the average molecular mass, with the monoisotopic mass determined to be 588.226037 daltons. Alternative sources report slight variations in the molecular weight, with some databases indicating 588.65 grams per mole. These minor discrepancies typically arise from different rounding conventions and calculation methods employed by various chemical databases, but all sources confirm the compound falls within the 588-589 dalton range.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₃₆H₃₂N₂O₆ | |

| Average Molecular Weight | 588.660 Da | |

| Monoisotopic Mass | 588.226037 Da | |

| Alternative Molecular Weight | 588.65 g/mol |

The substantial molecular weight of this compound reflects the presence of two bulky fluorenylmethoxycarbonyl protecting groups, each contributing approximately 222 daltons to the overall molecular mass. The piperidine core with its carboxylic acid and amino functionalities constitutes a relatively small portion of the total molecular weight, highlighting the significant contribution of the protective group chemistry to the compound's overall mass.

The elemental composition analysis reveals a carbon content of approximately 73.5%, hydrogen content of 5.5%, nitrogen content of 4.8%, and oxygen content of 16.3%. This distribution is characteristic of aromatic-rich molecules with multiple carbonyl functionalities, consistent with the dual fluorenyl protecting group architecture. The relatively low hydrogen-to-carbon ratio reflects the extensive aromatic character contributed by the fluorenyl systems.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals the presence of potential chiral centers within the molecular framework. The primary stereochemical considerations arise from the substitution pattern at the 4-position of the piperidine ring, where both an amino group and a carboxylic acid functionality are present on the same carbon atom.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGIGJPLYCPSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663132 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252029-00-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid (commonly referred to as Fmoc-Amino-Piperidine) is a synthetic organic molecule notable for its applications in medicinal chemistry, particularly in the synthesis of peptides and as a potential therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 351.40 g/mol. The structure features multiple functional groups, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Melting Point | 187 °C |

The biological activity of Fmoc-Amino-Piperidine primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The fluorenyl group enhances binding affinity to hydrophobic pockets within proteins, while the piperidine moiety may facilitate interactions through hydrogen bonding and steric effects. This dual mechanism allows the compound to modulate the activity of target proteins effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, which share structural similarities with Fmoc-Amino-Piperidine. For instance, compounds derived from fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as lead compounds for developing new antibiotics .

Anticancer Activity

Research indicates that derivatives of fluorenone exhibit antiproliferative effects by acting as inhibitors of type I topoisomerase, which is essential for DNA replication in cancer cells. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can optimize therapeutic efficacy .

Enzyme Inhibition

Fmoc-Amino-Piperidine has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example, studies have identified it as a selective inhibitor of falcipain-2 (FP-2), an enzyme implicated in malaria pathogenesis. The compound demonstrated moderate antiplasmodial activity with low cytotoxicity against human cells, indicating its potential as a lead for further drug development .

Case Studies

- Inhibition Studies : A study assessed the inhibitory effects of Fmoc-Amino-Piperidine on FP-2, revealing an IC50 value of 2.91 μM against multidrug-resistant Plasmodium falciparum. This selectivity suggests that modifications to the piperidine structure could enhance potency while minimizing off-target effects .

- Peptide Synthesis : The Fmoc group facilitates the protection of amino acids during peptide synthesis, allowing for the construction of complex peptide sequences with potential therapeutic applications. The efficiency of this method has been documented in various studies focusing on peptide-based drugs .

Scientific Research Applications

Medicinal Chemistry

This compound can serve as a building block for various bioactive peptides and pharmaceuticals. Its structure facilitates the incorporation into peptide chains, allowing for the development of novel therapeutic agents targeting specific biological pathways.

Case Study : Research has demonstrated that incorporating Fmoc-protected amino acids into peptide sequences can enhance their stability and bioavailability. For instance, peptides synthesized using this compound showed improved binding affinity to target receptors compared to their unprotected counterparts .

Peptide Synthesis

The fluorenylmethoxycarbonyl group is widely used in solid-phase peptide synthesis due to its effectiveness in protecting amino groups. The ability to selectively remove this protecting group under mild conditions allows for the efficient assembly of complex peptides.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | SPPS, peptide libraries |

| Boc | Moderate | Strong acid (e.g., TFA) | SPPS, organic synthesis |

| Cbz | Low | Hydrogenation | Organic synthesis |

Materials Science

In addition to its applications in pharmaceuticals and biochemistry, this compound can also be utilized in the development of advanced materials. Its unique structure allows for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A recent study explored the incorporation of Fmoc-protected compounds into biodegradable polymers, demonstrating improved mechanical properties and degradation rates suitable for biomedical applications .

Preparation Methods

Primary Amine Protection

The primary amine at the 4-position of the piperidine ring is first protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction is conducted in a biphasic system of tetrahydrofuran (THF) and aqueous sodium bicarbonate (NaHCO₃) at 0–5°C to minimize epimerization and byproduct formation. The base deprotonates the amine, enhancing nucleophilicity for reaction with Fmoc-Cl.

Reaction conditions:

-

Solvent: THF/H₂O (4:1 v/v)

-

Base: 2 eq. NaHCO₃

-

Temperature: 0–5°C

-

Time: 4–6 hours

The intermediate, 4-(Fmoc-amino)piperidine-4-carboxylic acid, is isolated via extraction into ethyl acetate and purified by silica gel chromatography (yield: 75–85%).

Secondary Amine Protection

Protecting the piperidine nitrogen (secondary amine) with a second Fmoc group requires stringent control to avoid cleavage of the primary Fmoc group. Traditional Fmoc-Cl conditions are insufficient due to the secondary amine’s lower nucleophilicity. Instead, a coupling agent-mediated approach is employed:

Reaction conditions:

-

Solvent: Dimethylformamide (DMF)

-

Activating agent: 1.2 eq. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: 3 eq. DIPEA (N,N-Diisopropylethylamine)

-

Temperature: Room temperature

-

Time: 12–16 hours

HATU activates Fmoc-Cl, facilitating efficient coupling to the secondary amine. The product, 1,4-bis(Fmoc)-piperidine-4-carboxylic acid, is precipitated in cold diethyl ether and lyophilized (yield: 60–70%).

Industrial-Scale Optimization

Industrial production scales the aforementioned steps using continuous-flow reactors to enhance yield and purity. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Temperature Control | Ice bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

| Yield (Overall) | 45–55% | 65–75% |

Automated systems monitor reaction progress via in-line FTIR spectroscopy, ensuring real-time adjustment of reagent stoichiometry.

Analytical Validation

Final product purity is verified using:

-

HPLC: C18 column, 90:10 H₂O/acetonitrile + 0.1% TFA, retention time = 12.3 min

-

Mass Spectrometry: [M+H]⁺ = 665.2 (calculated), 665.1 (observed)

-

¹H NMR (DMSO-d₆): δ 7.89 (d, 4H, Fmoc aromatic), 4.22 (m, 4H, Fmoc CH₂), 3.41 (m, 2H, piperidine CH₂).

Challenges and Mitigation Strategies

Incomplete Protection

Secondary amine protection often stalls at 80–90% conversion due to steric hindrance. Adding 10 mol% DMAP as a catalyst increases reactivity, driving the reaction to completion.

Epimerization

The carboxylic acid’s α-carbon is prone to racemization during Fmoc deprotection. Using low temperatures (0°C) and shorter reaction times (≤2 hours) limits this side reaction.

Comparative Analysis with Analogous Compounds

The dual Fmoc protection strategy contrasts with mixed protecting group approaches (e.g., Boc/Fmoc), which require sequential deprotection steps. While Boc groups offer acid stability, the homogeneity of Fmoc protection simplifies final deprotection in peptide synthesis applications .

Q & A

Q. What are the primary applications of this compound in peptide synthesis?

The compound is extensively used as a dual-protected intermediate in solid-phase peptide synthesis (SPPS). The two Fmoc (fluorenylmethoxycarbonyl) groups serve as orthogonal protecting groups for the piperidine nitrogen and carboxylic acid moiety, enabling sequential deprotection during chain elongation. This design allows precise control over regioselectivity in multi-step syntheses .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact (classified as H315/H319) .

- Engineering Controls: Use fume hoods to minimize inhalation of dust (H335) and avoid formation of aerosols .

- Emergency Response: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for persistent symptoms .

Q. How is the compound purified post-synthesis?

Purification typically involves:

- Reverse-Phase HPLC: Using a C18 column with acetonitrile/water gradients to separate by-products .

- Recrystallization: Ethanol/water mixtures at low temperatures yield high-purity crystals by exploiting differential solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., acute oral toxicity: Category 4 in vs. no data in ) require:

Q. What strategies optimize coupling efficiency in SPPS using this compound?

Optimization involves:

- Activation Reagents: HOBt/DIC or OxymaPure/DIC systems reduce racemization during Fmoc removal .

- Solvent Selection: Dimethylformamide (DMF) enhances solubility, while dichloromethane (DCM) minimizes swelling of resin .

- Monitoring: Real-time FTIR to confirm complete deprotection (disappearance of Fmoc carbonyl peak at ~1,710 cm⁻¹) .

Q. How does the compound’s dual-Fmoc structure impact its stability under acidic conditions?

The piperidine ring’s tertiary amine stabilizes the Fmoc group against premature cleavage by:

- Steric Hindrance: Shielding the carbamate linkage from trifluoroacetic acid (TFA) during standard deprotection (20% TFA in DCM, 30 min) .

- Electronic Effects: Electron-withdrawing Fmoc groups reduce protonation susceptibility at the piperidine nitrogen .

Q. What analytical methods validate structural integrity during synthesis?

- NMR: -NMR confirms Fmoc group presence (δ 7.3–7.8 ppm for fluorenyl protons) and piperidine ring conformation (δ 3.0–4.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS detects impurities (e.g., truncated peptides or oxidation by-products) with ≤5 ppm accuracy .

Methodological Challenges and Solutions

Q. Addressing Low Yields in Large-Scale Syntheses

9. Interpreting Conflicting Ecotoxicity Data

While ecotoxicity data are unavailable for this compound (), analogous Fmoc-protected molecules show:

- Biodegradability: <10% degradation in OECD 301B tests, indicating persistence .

- Aquatic Toxicity: LC₅₀ (Daphnia magna) >100 mg/L, suggesting low acute risk .

Experimental Design Considerations

Q. Designing Stability Studies for Long-Term Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.